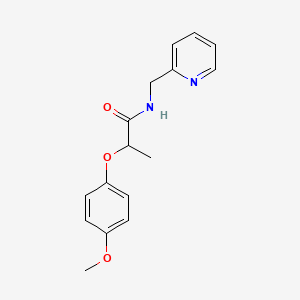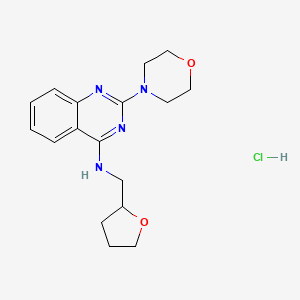![molecular formula C14H17NO6S B4105369 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4105369.png)
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
Descripción general
Descripción
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as CPCCOEt, is a compound that has been widely used in scientific research. It belongs to the class of allosteric antagonists that target the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in various physiological and pathological processes, including synaptic plasticity, pain perception, and neurodegenerative diseases.
Mecanismo De Acción
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid binds to a specific site on mGluR1, which is different from the site where the neurotransmitter glutamate binds. This binding leads to a conformational change in the receptor, which reduces its activity. This mechanism is called allosteric inhibition, as 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid does not directly block the binding of glutamate but modulates the receptor's activity indirectly.
Biochemical and Physiological Effects:
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of glutamate, the primary neurotransmitter in the brain, from neurons and astrocytes. This inhibition leads to a decrease in synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to reduce the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a potent and selective allosteric antagonist of mGluR1, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is also relatively stable and can be stored for extended periods, which makes it convenient for long-term experiments. However, 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has some limitations as well. It has a low solubility in water, which can make it difficult to use in some experiments. 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is also relatively expensive, which can limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid. One direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to reduce neuroinflammation and to improve cognitive function in animal models of these diseases. Another direction is to study the role of mGluR1 in pain perception and to develop new analgesic drugs that target this receptor. 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to reduce pain perception in animal models, and this effect could be further explored for potential clinical applications. Finally, 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid could be used to study the role of mGluR1 in other physiological and pathological processes, such as addiction, anxiety, and depression. Overall, 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is a valuable tool for scientific research, and its potential applications are still being explored.
Aplicaciones Científicas De Investigación
1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been widely used in scientific research as an allosteric antagonist of mGluR1. It has been shown to inhibit the activity of mGluR1 in various cell types, including neurons, astrocytes, and microglia. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, pain perception, and neurodegenerative diseases. Therefore, 1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been used to study the role of mGluR1 in these processes and to develop potential therapeutic strategies.
Propiedades
IUPAC Name |
1-(3-carboxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-2-3-11(8-12(9)14(18)19)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQPEJUURFYMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105290.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4105298.png)
![methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4105302.png)
![3-(diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4105307.png)
![7-(3-chlorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4105313.png)
![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4105348.png)



![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4105371.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4105395.png)